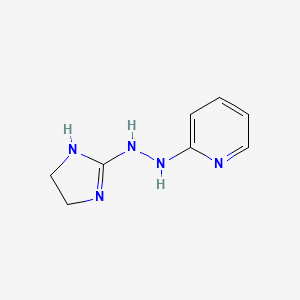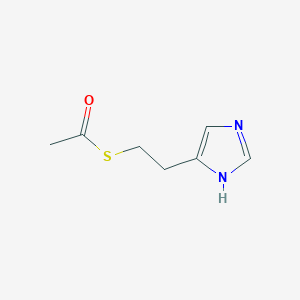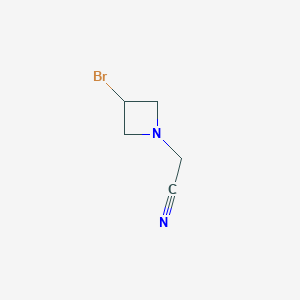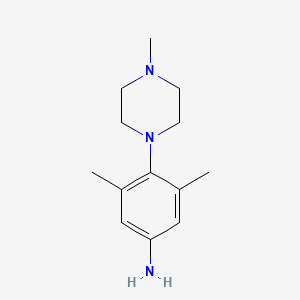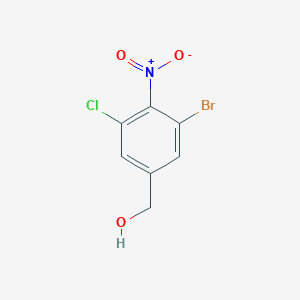
(3-Bromo-5-chloro-4-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-chloro-4-nitrophenyl)methanol is an organic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring, with a methanol group at the benzylic position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chloro-4-nitrophenyl)methanol typically involves the selective bromination and chlorination of precursor compounds, followed by nitration and reduction steps. One common method includes the bromination of 4-hydroxy-3-nitroacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by nitration and reduction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The presence of halogens and nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (3-Bromo-5-chloro-4-nitrophenyl)aldehyde or (3-Bromo-5-chloro-4-nitrophenyl)carboxylic acid.
Reduction: Formation of (3-Bromo-5-chloro-4-aminophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Bromo-5-chloro-4-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-chloro-4-nitrophenyl)methanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogens can influence the compound’s reactivity and binding affinity. The methanol group at the benzylic position can undergo various transformations, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
(3-Bromo-5-chloro-4-nitrophenyl)amine: Similar structure but with an amine group instead of a methanol group.
(3-Bromo-5-chloro-4-nitrophenyl)aldehyde: Similar structure but with an aldehyde group instead of a methanol group.
(3-Bromo-5-chloro-4-nitrophenyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness: (3-Bromo-5-chloro-4-nitrophenyl)methanol is unique due to the presence of a methanol group at the benzylic position, which imparts distinct chemical reactivity and potential for diverse transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C7H5BrClNO3 |
|---|---|
Poids moléculaire |
266.47 g/mol |
Nom IUPAC |
(3-bromo-5-chloro-4-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrClNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-2,11H,3H2 |
Clé InChI |
PKPDHYVJLZERST-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,13aS)-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,6,7,8,13,13a-hexahydroisoquinolino[3,2-a]isoquinolin-7-ium chloride](/img/structure/B12818611.png)
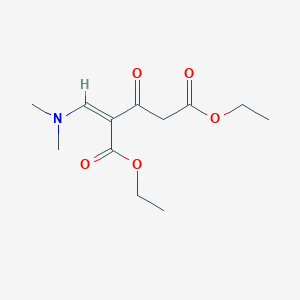
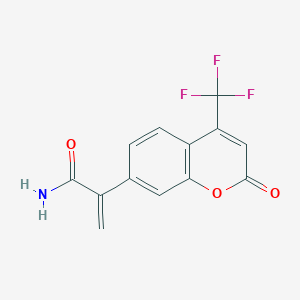
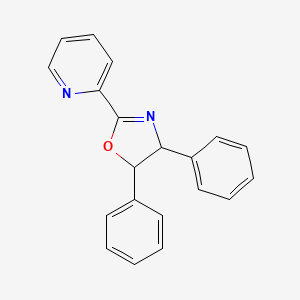

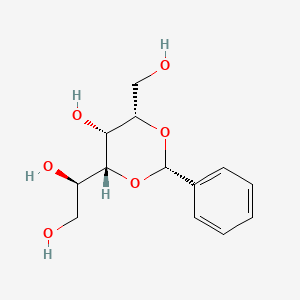
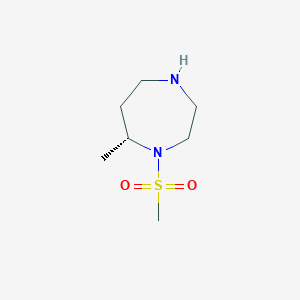
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12818655.png)
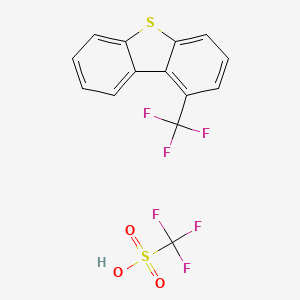
![1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818663.png)
